Quinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRMPRLCPFTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172415 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-48-5 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1899-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1899-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activities and Pharmacological Potential of Quinazoline 2,4 Diamine Derivatives
Anticancer Agents
The development of anticancer agents is a primary focus for research into Quinazoline-2,4-diamine derivatives. emanresearch.org Numerous studies have demonstrated their potential as potent inhibitors of various cancer cell lines. japsonline.com Their ability to target key kinases involved in cancer progression makes them promising candidates for targeted cancer therapies. emanresearch.org For instance, N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine has shown remarkable anti-cancer activity. mdpi.com
Antimicrobial Agents
Derivatives of this compound have exhibited significant antibacterial activity, including against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org Studies have identified N2,N4-disubstituted quinazoline-2,4-diamines with low micromolar minimum inhibitory concentrations (MICs) and favorable physicochemical properties. acs.org These compounds have also shown efficacy against the Gram-negative pathogen Acinetobacter baumannii, demonstrating potent antibacterial and antibiofilm activities. nih.gov
Central Nervous System (CNS) Agents
The quinazoline (B50416) scaffold has been explored for its potential in treating central nervous system disorders. ontosight.ai Derivatives have been designed as ligands for various CNS receptors, suggesting their potential use in neurological and psychiatric conditions. ontosight.ai
Cardiovascular Agents
Certain this compound derivatives have been investigated for their cardiovascular effects. For example, N2-methyl-N4-[(thiophen-2-yl)methyl]this compound has been shown to have a potent vasodilator effect, leading to an acute hypotensive effect. nih.govresearchgate.net This suggests potential applications in the treatment of hypertension. nih.gov
Mechanism of Action Studies and Molecular Interactions
Enzymatic Inhibition Studies
Derivatives of quinazoline-2,4-diamine have demonstrated inhibitory activity against a wide array of enzymes, which is central to their application in treating various diseases.
Dihydrofolate Reductase (DHFR) The inhibition of DHFR, an essential enzyme in the synthesis of DNA precursors, is a key mechanism for the antibacterial and antimalarial effects of quinazoline-2,4-diamines. nih.govasm.org A series of 5-substituted 2,4-diaminoquinazolines have been shown to inhibit the DHFR enzyme in bacteria such as Escherichia coli and Staphylococcus aureus. asm.org In the fight against malaria, derivatives like 5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) are potent inhibitors of the Plasmodium falciparum DHFR enzyme, even against strains that are highly resistant to conventional antifolate drugs. asm.org These compounds are designed to be highly selective, targeting the bacterial or parasitic enzyme far more effectively than the human equivalent. acs.org
Tyrosine Kinases Quinazoline (B50416) derivatives are prominent inhibitors of tyrosine kinases, a family of enzymes crucial in cellular signaling pathways that can drive cancer growth when dysregulated. mdpi.comnih.gov A significant target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Many 4-anilinoquinazoline (B1210976) derivatives function as reversible ATP-competitive inhibitors, blocking the signaling cascade that leads to tumor cell proliferation. mdpi.com Beyond EGFR, these compounds have been developed to inhibit other receptor tyrosine kinases such as VEGFR-2, PDGFR-β, and Mer Tyrosine Kinase (Mer TK), making them multi-targeted agents in cancer therapy. nih.govnih.gov For instance, certain 2,4-disubstituted quinazolines show potent inhibition of Mer TK, a target in acute lymphoblastic leukemia. nih.gov
DNA Gyrase Bacterial DNA gyrase, an enzyme that manages DNA supercoiling during replication, is another validated target for quinazoline-based compounds. nih.gov Derivatives, particularly those with a quinazolin-2,4-dione structure, have been identified as inhibitors of this enzyme, presenting a pathway to new antibacterial agents. nih.govrsc.org Some compounds specifically target the DNA gyrase subunit B (GyrB), which is a promising target for overcoming resistance to existing antibiotics, including methicillin-resistant S. aureus (MRSA). tandfonline.comnih.gov
Cholinesterases In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. mdpi.comresearchgate.net A library of 2,4-disubstituted this compound derivatives has been synthesized and found to be effective dual inhibitors of both AChE and BuChE. nih.gov For example, compound N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)this compound was identified as a potent dual cholinesterase inhibitor. mdpi.comnih.gov Kinetic studies have shown that these compounds can bind to both the catalytic active site and the peripheral anionic site of the enzymes. d-nb.info
Table 1: Enzymatic Inhibition by this compound Derivatives
| Enzyme Target | Derivative Type | Example Compound/Series | Therapeutic Area | Citations |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 5-substituted-2,4-diaminoquinazolines | QN254 | Antibacterial, Antimalarial | nih.govasm.orgasm.org |
| Tyrosine Kinases (EGFR, VEGFR-2) | 4-anilinoquinazolines | Gefitinib (B1684475), Erlotinib | Anticancer | mdpi.comnih.govnih.gov |
| DNA Gyrase | Quinazolin-2,4-diones | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Antibacterial | nih.govrsc.orgtandfonline.com |
| Cholinesterases (AChE, BuChE) | 2,4-disubstituted quinazoline-2,4-diamines | 7-chloro-N²-isopropyl-N⁴-phenethylthis compound | Neurodegenerative | nih.govd-nb.inforsc.org |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used extensively to predict and analyze the binding of this compound derivatives to their protein targets. These studies are crucial for understanding the structural basis of their inhibitory activity and for guiding the rational design of more potent and selective molecules. bohrium.comekb.egrsc.org
Docking studies have successfully identified the specific binding modes and key amino acid residues involved in the interaction between quinazoline derivatives and their target enzymes.
EGFR-TK: In the ATP binding site of EGFR-TK, the quinazoline ring is a critical anchor. A hydrogen bond consistently forms between the N1 atom of the quinazoline and the backbone NH of a key methionine residue, Met 769 . nih.govnih.govsemanticscholar.org This interaction is considered fundamental for the inhibitory activity of this class of compounds against EGFR. researchgate.net
DNA Gyrase: For DNA gyrase inhibitors based on the quinazolin-2,4-dione scaffold, molecular docking has revealed interactions with key residues in the enzyme's active site. Specifically, hydrogen bonds have been observed between the inhibitor and residues Gly1332 and Gln1267 , which are crucial for stabilizing the compound within the binding pocket. rsc.org
The stability of the ligand-protein complex is determined by a combination of interactions.
Hydrogen Bonding: Beyond the key interactions mentioned above, hydrogen bonds are frequently observed between the amino groups of the this compound core and various residues in the target's active site. For instance, in butyrylcholinesterase, derivatives form stable hydrogen bonds with residues like Asp70 and Gln71. d-nb.info When bound to the A2A adenosine (B11128) receptor, the 2-aminoquinazoline (B112073) ring forms hydrogen bonds with Asn253 and Glu169. mdpi.com
Hydrophobic Interactions: These interactions play a significant role in the binding affinity of the lipophilic portions of the molecules. In EGFR-TK, π-π stacking interactions can occur between the quinazoline ring system or its substituents and aromatic residues like Phe 699. nih.gov Similarly, in the A2A adenosine receptor, the furan (B31954) ring of a bound quinazoline derivative engages in hydrophobic interactions with His278 and Trp246. mdpi.com The strategic placement of substituents on the quinazoline scaffold can enhance these hydrophobic contacts, thereby improving potency. nih.gov
Table 2: Key Molecular Interactions of this compound Derivatives
| Target Enzyme | Key Interacting Residues | Type of Interaction | Citations |
|---|---|---|---|
| EGFR-TK | Met 769 | Hydrogen Bond | nih.govnih.govsemanticscholar.org |
| EGFR-TK | Phe 699 | π-π Stacking (Hydrophobic) | nih.gov |
| DNA Gyrase | Gly1332, Gln1267 | Hydrogen Bond | rsc.org |
| Butyrylcholinesterase (BuChE) | Asp70, Gln71 | Hydrogen Bond | d-nb.info |
| A2A Adenosine Receptor | Asn253, Glu169 | Hydrogen Bond | mdpi.com |
| A2A Adenosine Receptor | Phe168, His278, Trp246 | Hydrophobic/π-stacking | mdpi.com |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of the protein and the bound ligand over time, offering insights into the stability of the complex and the flexibility of the interacting components. nih.govnih.govsemanticscholar.org Studies on quinazoline-2,4,6-triamine derivatives bound to EGFR-TK have used MD simulations to confirm that the key hydrogen bond with Met 769 is maintained with high occupancy throughout the simulation. nih.govnih.gov Similarly, MD simulations of butyrylcholinesterase inhibitors demonstrated that the ligand remains stably bound in the active site without causing significant conformational changes to the protein. d-nb.info These simulations validate the binding poses predicted by docking and provide a more dynamic understanding of the ligand-receptor interaction. umich.edu
Computational Studies for Target Identification and Validation
Computational approaches are integral to modern drug discovery involving the quinazoline scaffold. In silico screening of compound libraries against known protein targets is a common strategy to identify initial hits. ekb.egrsc.org For example, computational screening helped identify quinazolin-2,4-dione derivatives as potential inhibitors of dihydrofolate reductase. mdpi.com
Furthermore, computational studies are used to validate new biological targets. By predicting the binding affinity and mode of action of a series of synthesized compounds against a hypothesized target, researchers can correlate these in silico results with in vitro experimental data. nih.govsemanticscholar.org A good correlation between calculated binding energies and experimental IC50 values, as seen in studies of EGFR-TK inhibitors, provides strong evidence that the intended protein is indeed the biological target of the compounds. nih.govnih.gov Computational tools like ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are also used to assess the drug-likeness of newly designed quinazoline derivatives from an early stage. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Position (N2 vs. N4) on Biological Activity
The specific position of a substituent on the diamino-quinazoline ring, whether on the N2 or N4 nitrogen atom, has been shown to be a critical determinant of biological activity.
In the context of antileishmanial activity, studies have demonstrated a clear preference for substitution at the N2 position. For instance, a comparison between N2-benzyl and N4-benzyl quinazoline-2,4-diamines revealed that the N2-benzyl isomers are consistently more potent against Leishmania donovani and L. amazonensis. One study showed that N2-benzylquinazoline-2,4-diamines were at least twice as potent as their N4-benzyl counterparts against L. donovani. mdpi.comontosight.ai For example, N2-benzyl-N4-phenylquinazoline-2,4-diamine (Compound 15 in the study) was identified as the most potent, with an EC50 value of 150 nM against L. donovani. mdpi.comontosight.ai
Conversely, in the realm of antibacterial activity against multidrug-resistant Acinetobacter baumannii, the most effective compounds were found to possess an N2-benzyl moiety combined with a small N4-methyl group. nih.gov This specific arrangement highlights that the optimal substitution pattern is dependent on the therapeutic target. Further investigation into β-amyloid aggregation inhibition showed that while an N4-(4-bromobenzyl) substituent conferred the most potent inhibition of Aβ40 aggregation, the corresponding N2-isomer was more effective against Aβ42 aggregation, indicating nuanced, target-specific positional effects. nih.gov
**Table 1: Impact of Benzyl (B1604629) Group Position on Antileishmanial Activity against *L. donovani***
| Compound ID (Reference) | N2-Substituent | N4-Substituent | EC50 (µM) mdpi.com |
|---|---|---|---|
| 12 | -CH3 | -Benzyl | >10 |
| 13 | -n-Butyl | -Benzyl | 0.84 |
| 14 | -Phenyl | -Benzyl | 0.35 |
| 15 | -Benzyl | -Phenyl | 0.15 |
| 16 | -Benzyl | -n-Butyl | 0.30 |
| 17 | -Benzyl | -CH3 | 0.46 |
Influence of Different Substituents on Efficacy
The efficacy of this compound derivatives is not only determined by the position of substituents but also by their chemical nature. Variations in halogenation, alkyl and aryl groups, and different side chains have profound effects on the compound's biological activity.
The introduction of halogen atoms to the quinazoline (B50416) scaffold can significantly modulate its biological activity. In the development of antibacterial agents against A. baumannii, placing a bromo group at the 6-position of the quinazoline ring was found to be more advantageous for activity than substitution at the 7-position. nih.gov For example, the 6-bromo-N2-benzyl-N4-methylthis compound showed a lower minimum inhibitory concentration (MIC) than its 7-bromo equivalent. nih.gov
In antileishmanial studies, a 4-chlorobenzyl group at the N2 position, paired with a benzyl group at N4, resulted in a compound with potent activity that was selected for further in vivo evaluation. nih.govrsc.org Similarly, for antimalarial applications, 4-halogen (fluoro, chloro, bromo) substitutions on a 2-anilino moiety maintained potency comparable to a 4-methoxy analogue, while also offering an improved selectivity profile.
**Table 2: Antibacterial Activity (MIC) of Halogenated N2-Benzyl-N4-Methyl-Quinazoline-2,4-Diamine Derivatives against *A. baumannii***
| Compound (Reference) | Benzenoid Ring Substitution | MIC (µM) nih.gov |
|---|---|---|
| 4 | 6-Bromo | 0.5 - 1 |
| 6 | 7-Bromo | 2 - 4 |
| -- | 6-Chloro | 1 - 2 |
| -- | 7-Chloro | 4 - 8 |
The choice between alkyl and aryl substituents is a key factor in balancing the potency and toxicity of this compound derivatives.
For antileishmanial activity, compounds with aromatic substituents (e.g., benzyl groups) at both the N2 and N4 positions generally exhibit potent in vitro activity, with EC50 values often in the sub-micromolar range. nih.gov However, these di-aromatic compounds tend to have lower selectivity and higher toxicity. In contrast, derivatives with small alkyl groups (like isopropyl or methyl) at either the N2 or N4 position typically show reduced antileishmanial potency but are significantly less toxic to mammalian cells. nih.govrsc.org This suggests that while aryl groups may enhance binding to the parasitic target, they also increase off-target effects. A phenyl group at either N2 or N4 can even lead to a loss of activity if the other position is occupied by a benzylamine. nih.gov
In the context of antibacterial activity against A. baumannii, specific larger alkyl substituents on the quinazoline core, such as 6-n-pentyl and 6-cyclohexyl groups, were found to be highly effective. nih.gov
Modifying the side chains attached to the N2 and N4 positions provides another avenue for optimizing the activity of quinazoline-2,4-diamines.
Benzyl Groups: As previously discussed, benzyl groups are a common and often highly effective side chain, particularly when placed at the N2 position for antileishmanial activity and in combination with an N4-methyl for antibacterial effects. mdpi.comnih.gov
Propynyl (B12738560)/Propargyl Groups: The introduction of a propynyl (or propargyl) group has been explored for different therapeutic applications. N-methylpropargylamino-quinazoline derivatives have been designed and evaluated as potential agents for treating Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases. mdpi.com Specifically, N2-methyl-N2-(prop-2-yn-1-yl)this compound was synthesized as part of a library of compounds targeting enzymes relevant to neurodegeneration. mdpi.com This demonstrates the versatility of the quinazoline scaffold, where the addition of an alkyne-containing side chain can direct the compound's activity towards neurological targets.
Piperidine (B6355638) Groups: Incorporating a piperidine moiety into the side chain has been shown to improve the physicochemical properties of the parent compound. In the development of antimalarial agents, replacing metabolically liable groups with functionalities like 2-(4-methylpiperazin-1-yl)-ethylamino or 4-amino-1-methylpiperidinyl at the N4 position enhanced aqueous solubility without sacrificing potency. This improvement in physical properties is critical for developing viable drug candidates.
Physicochemical Properties and Biological Activity Correlation
The relationship between the physicochemical properties of this compound derivatives and their biological activity is a critical aspect of drug design. Properties such as lipophilicity (measured as logP or logD) and aqueous solubility directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
A similar correlation was observed in antibacterial derivatives, where a potential positive relationship between lipophilicity (logD7.4) and antibacterial activity against S. aureus was noted. rsc.org Compounds with higher logD7.4 values (>4) generally showed better activity, but this was often at the expense of lower aqueous solubility. rsc.org These findings highlight the delicate balance that must be achieved between lipophilicity, which can enhance cell penetration and target engagement, and solubility, which is essential for bioavailability.
Table 3: Correlation of Physicochemical Properties and Antimalarial Activity
| Compound ID (Reference) | N4-Substituent | P. falciparum EC50 (nM) | cLogP | Aqueous Solubility pH 6.5 (µM) |
|---|---|---|---|---|
| 27 | -Benzyl | 264 | 6.1 | < 1.0 |
| 53 | -2-(4-Methylpiperazin-1-yl)ethyl | 26 | 5.3 | 12 |
| 54 | -(1-Methylpiperidin-4-yl)methyl | 26 | 4.8 | > 150 |
Preclinical Pharmacological Evaluation of Quinazoline 2,4 Diamine Derivatives
In Vitro Assays (e.g., MIC, MBC, Cell Line Inhibition Assays)
In vitro assays are fundamental in the early-stage evaluation of new chemical entities. For quinazoline-2,4-diamine derivatives, these tests primarily focus on determining their antimicrobial potency and their effects on various cell lines.
Antimicrobial Activity:
The antimicrobial potential of this compound derivatives has been extensively studied against a range of pathogens, particularly drug-resistant strains. Key assays include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Against Staphylococcus aureus (including MRSA): A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds have shown MICs in the low micromolar range. researchgate.net
Against Acinetobacter baumannii: Optimized N2,N4-disubstituted quinazoline-2,4-diamines are highly effective against multidrug-resistant A. baumannii strains, especially when the 6-position of the quinazoline (B50416) ring is substituted with a halide or an alkyl group. nih.govresearchgate.net These derivatives have displayed MICs as low as 0.5 μM and have been shown to be strongly bactericidal. nih.govresearchgate.net For instance, compounds 4 and 5 were identified as the most effective at eliminating bacterial growth, with an MBC90 value of 0.8 μM. nih.gov A library of 73 N2,N4-disubstituted quinazoline-2,4-diamines showed promising activity against six strains of A. baumannii, with MICs ranging from 0.5 to 30 μM. nih.gov
Biofilm Eradication: Certain derivatives have also shown the ability to eradicate 90% of cells within a biofilm at concentrations close to their MICs. nih.gov
Against Gram-Positive Bacteria: A study on quinazolin-2,4-dione derivatives, a related class, showed their efficacy against Staphylococcus aureus and Staphylococcus haemolyticus. mdpi.comnih.gov For example, compound 3a had a low MBC of 10 mg/mL against S. aureus, while compounds 2b and 4c had MBCs of 13 mg/mL against S. haemolyticus and S. aureus, respectively. nih.gov
Antiviral Activity:
A quinazoline derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137) , was identified as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov It demonstrated the ability to reduce the cytopathic effect and viral protein expression in a dose-dependent manner. nih.gov Furthermore, DCR 137 showed broad-spectrum potential by effectively inhibiting the Ross River virus as well. nih.gov
Anticancer and Cellular Inhibition:
Quinazoline derivatives are known for their potential as anticancer agents. researchgate.net Studies have shown that certain quinazolin-4-one derivatives can inhibit cancer cell lines like MCF-7 (breast cancer), with IC50 values comparable to existing drugs like doxorubicin. nih.gov
N2,N4-disubstituted quinazoline-2,4-diamines have been tested for their toxicity toward human cells, with lead agents 4 and 5 showing 50% lethal doses (LD50s) of ≤23 μM. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism | Assay | Result |
|---|---|---|---|
| N2,N4-disubstituted quinazolines | Acinetobacter baumannii | MIC | As low as 0.5 μM nih.govresearchgate.net |
| Compound 4 | Acinetobacter baumannii | MBC90 | 0.8 μM nih.gov |
| Compound 5 | Acinetobacter baumannii | MBC90 | 0.8 μM nih.gov |
| Quinazolin-2,4-dione 3a | Staphylococcus aureus | MBC | 10 mg/mL nih.gov |
| Quinazolin-2,4-dione 4d | Staphylococcus aureus | MBC | 11 mg/mL nih.gov |
| Quinazolin-2,4-dione 2b | Staphylococcus haemolyticus | MBC | 13 mg/mL nih.gov |
| Quinazolin-2,4-dione 4c | Staphylococcus aureus | MBC | 13 mg/mL nih.gov |
| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya virus (CHIKV) | Plaque Assay | Several log unit reduction in plaque-forming units nih.gov |
In Vivo Animal Models of Disease
Following promising in vitro results, this compound derivatives are evaluated in animal models to assess their efficacy and behavior in a living system.
Bacterial Infections: In a murine model of A. baumannii infection, a lead N2,N4-disubstituted this compound (compound 5 ) demonstrated superior efficacy to the antibiotic tigecycline. nih.govresearchgate.net The survival rate in mice treated with compound 5 was 90%, compared to 66% for the tigecycline-treated group. nih.govresearchgate.net Similarly, in a lethal S. aureus infection model, some N2,N4-disubstituted derivatives provided nearly complete protection to the infected mice. researchgate.net
Antiparasitic Activity: N2,N4-disubstituted derivatives have been shown to reduce liver parasitemia by 37% in models of visceral leishmaniasis.
Cardiovascular Effects: One derivative, N2-methyl-N4-[(thiophen-2-yl)methyl]this compound , exhibited potent vasodilator effects on isolated mesenteric arteries. In live rat models, this compound induced a significant hypotensive effect, suggesting its potential for treating hypertension. researchgate.net
Anticancer Activity: In vivo studies with quinazolin-4-one derivatives in mice with tumors showed a reduction in tumor mass and volume. nih.gov These compounds were also found to reduce the expression levels of EGFR (epidermal growth factor receptor) in the tumors. nih.gov
Table 2: In Vivo Efficacy of Selected this compound Derivatives
| Derivative | Disease Model | Animal Model | Key Finding |
|---|---|---|---|
| Compound 5 (N2,N4-disubstituted) | Acinetobacter baumannii infection | Murine | 90% survival rate nih.govresearchgate.net |
| N2,N4-disubstituted derivatives | Visceral leishmaniasis | Not specified | 37% reduction in liver parasitemia |
| N2-methyl-N4-[(thiophen-2-yl)methyl]this compound | Hypertension | Rat | Acute hypotensive effect researchgate.net |
| Quinazolin-4-one derivative 51 | Cancer | Mice | Reduction in tumor mass and volume nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing researchers to computationally screen compounds for desirable pharmacokinetic properties before engaging in more resource-intensive testing.
Drug-Likeness and Pharmacokinetics: Several studies have utilized computational tools like SwissADME, AdmetSAR, and Molinspiration to predict the ADMET properties of newly synthesized quinazoline derivatives. mdpi.comnih.gov For a series of quinazolin-2,4-dione derivatives, compounds 2b and 2c were predicted to have acceptable pharmacokinetic and drug-likeness properties. mdpi.comnih.govresearchgate.net In another study, a series of quinazolin-2,4-dione analogues were evaluated, and compound 4 was found to adhere to Lipinski's rule of five, suggesting it could be a viable drug candidate. ekb.eg
Blood-Brain Barrier Permeability: For derivatives designed to act on the central nervous system, such as those for Alzheimer's disease, the ability to cross the blood-brain barrier (BBB) is crucial. In silico models are used to predict this property for novel N-methylpropargylamino-quinazoline derivatives. mdpi.com
Toxicity and Metabolism Prediction: ADMET analysis also provides insights into potential toxicity. For instance, the vasodilator compound N2-methyl-N4-[(thiophen-2-yl)methyl]this compound was found to have no effect on hepatocyte viability and only weak inhibitory effects on CYP1A and 3A enzymes at high concentrations, indicating a low risk of liver toxicity or drug-drug interactions. researchgate.net Pan-Assay Interference Compounds (PAINS) analysis is also employed to filter out compounds that might lead to false positives in high-throughput screening. mdpi.com
Table 3: Predicted ADMET Properties of Selected Quinazoline Derivatives
| Compound/Derivative Series | Prediction Tool/Method | Predicted Property | Finding |
|---|---|---|---|
| Quinazolin-2,4-dione derivatives 2b and 2c | ADMET Prediction | Pharmacokinetics/Drug-Likeness | Acceptable properties mdpi.comnih.govresearchgate.net |
| Quinazolin-2,4-dione derivative 4 | In silico analysis | Lipinski's Rule of Five | Compliant, potential drug candidate ekb.eg |
| N-methylpropargylamino-quinazoline derivatives | In silico modeling | CNS Bioavailability | Prediction of oral bioavailability factors (lipophilicity, size, polarity, etc.) mdpi.com |
| N2-methyl-N4-[(thiophen-2-yl)methyl]this compound | Hepatocyte viability assay | Liver Toxicity | No effect on viability, low risk of toxicity researchgate.net |
Future Directions and Therapeutic Development of Quinazoline 2,4 Diamine
Design of Novel Multi-Target Directed Ligands (MTDLs)
The complexity of diseases such as cancer and Alzheimer's disease has highlighted the limitations of single-target therapies, leading to a growing interest in Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach. mdpi.com The quinazoline-2,4-diamine framework is an ideal scaffold for the rational design of MTDLs. mdpi.comnih.gov
In the context of Alzheimer's disease, researchers have successfully designed and synthesized this compound derivatives with dual activity. For instance, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)this compound was found to inhibit both cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation, key pathological features of the disease. mdpi.comresearchgate.netresearchgate.net Another study identified 8-chloro-N²-isopropyl-N⁴-phenethylthis compound as a potent inhibitor of Aβ40 aggregation that also exhibited dual cholinesterase inhibition. researchgate.net Further extending this concept, novel N-methylpropargylamino-quinazoline derivatives have been developed to combine cholinesterase and monoamine oxidase A/B (MAO-A/B) inhibition with N-methyl-d-aspartate receptor (NMDAR) antagonism. nih.govresearchgate.net
In cancer therapy, the MTDL approach is being used to overcome resistance and target multiple signaling pathways. mdpi.com For example, 2-chloro-4-substituted-anilinoquinazoline derivatives have been synthesized to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial for tumor growth. mdpi.com This strategy aims to provide more effective treatments, especially for resistant cancer cases. mdpi.com
Interactive Table: Examples of this compound Based MTDLs
| Compound Name | Targeted Disease | Targets | Key Findings |
|---|---|---|---|
| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)this compound | Alzheimer's Disease | AChE, BuChE, Aβ aggregation | Dual inhibitor with IC50 values of 2.1 µM (hAChE), 8.3 µM (hBuChE), and 2.3 µM (Aβ40). mdpi.comresearchgate.netresearchgate.net |
| 8-chloro-N²-isopropyl-N⁴-phenethylthis compound | Alzheimer's Disease | Aβ40 aggregation, AChE, BuChE | Potent Aβ40 aggregation inhibitor (IC50 = 900 nM) and dual ChE inhibitor (AChE IC50 = 8.6 µM; BuChE IC50 = 2.6 µM). researchgate.net |
| N-methylpropargylamino-quinazoline derivatives | Alzheimer's Disease | ChEs, MAO-A/B, NMDAR | Designed to combine multiple inhibitory activities for a multi-pronged therapeutic effect. nih.govresearchgate.net |
Addressing Drug Resistance Mechanisms
A significant hurdle in cancer chemotherapy is the development of drug resistance. mdpi.com Quinazoline-based inhibitors, particularly those targeting EGFR, have faced challenges with acquired resistance, often due to mutations in the EGFR kinase domain (e.g., T790M) or activation of alternative signaling pathways. aacrjournals.orgfrontiersin.orgnih.gov
Several mechanisms contribute to resistance against quinazoline (B50416) derivatives. These include increased activity of the target enzyme, such as thymidylate synthase, and impaired drug transport into cancer cells. nih.gov For instance, resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) has been linked to a significant increase in thymidylate synthase activity and reduced drug accumulation. nih.gov Another major mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells, a phenomenon known as multidrug resistance (MDR). nih.gov
To counter these resistance mechanisms, new this compound derivatives are being designed. Some 2,4-disubstituted quinazolines have been shown to act as MDR reversers by inhibiting ABC transporters. nih.gov Specifically, derivatives with secondary or tertiary protonable amines at the 4-position and aryl groups at the 2-position of the quinazoline scaffold have demonstrated potent P-gp inhibition. nih.gov Furthermore, novel anilinoquinazoline (B1252766) derivatives with a hydrophobic group at the C-4 position have been designed to inhibit EGFR-TK mutations like L858R/T790M. mdpi.com The development of dual inhibitors, such as those targeting both EGFR and c-Met, represents another promising strategy to overcome resistance mediated by c-Met amplification. nih.gov
Clinical Translation Potential
The therapeutic potential of this compound derivatives has been demonstrated in preclinical studies across various diseases, including cancer, neurodegenerative disorders, and infectious diseases. mdpi.comfrontiersin.orgnih.govasm.org Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are already in clinical use for cancer treatment, underscoring the drug-like properties of this scaffold. mdpi.comfrontiersin.org
In cancer, 2,4-diamino-N,N-disubstituted quinazolines have been identified as effective anti-cancer compounds, and some have shown efficacy in urinary bladder cancer models. frontiersin.orgfrontiersin.org Specifically, 2,4-DAQ has been shown to suppress gastric cancer progression and metastasis by inhibiting Wnt signaling. nih.gov This compound was effective in both human gastric tumor xenografts and patient-derived organoids, highlighting its clinical potential. nih.gov
For neurodegenerative diseases, the ability of this compound derivatives to act as MTDLs makes them attractive candidates for clinical translation in conditions like Alzheimer's disease. mdpi.com In the realm of infectious diseases, N2,N4-disubstituted quinazoline-2,4-diamines have shown potent activity against multidrug-resistant bacteria like Acinetobacter baumannii and have demonstrated efficacy in a murine infection model. google.comnih.gov Similarly, these compounds have exhibited antileishmanial activity, with some analogs reducing parasitemia in in vivo models. nih.govacs.org
Despite these promising preclinical findings, challenges remain for the clinical translation of novel this compound derivatives. These include ensuring stability, favorable pharmacokinetics, and low toxicity. rsc.org Future research must focus on addressing these issues to successfully bring these compounds from the laboratory to the clinic. rsc.org
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches has become indispensable in modern drug discovery, and the development of this compound derivatives is no exception. researchgate.netmdpi.com In silico techniques are instrumental in the rational design and optimization of new compounds. ekb.eg
Molecular docking is a widely used computational method to predict the binding affinities and modes of interaction of quinazoline derivatives with their biological targets. ekb.egnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. mdpi.comekb.eg For example, docking studies have been used to understand how 2,4-disubstituted quinazolines interact with the P-gp transporter and to identify structural features important for inhibitory activity. nih.gov Similarly, in silico methods have guided the design of N-methylpropargylamino-quinazoline derivatives as multipotent agents for Alzheimer's disease. nih.gov
Structure-based drug design and quantitative structure-activity relationship (QSAR) studies are also employed to optimize the chemical structure of quinazoline derivatives for improved potency and selectivity. researchgate.net Recently, more advanced computational methods like generative adversarial networks (GANs) are being explored for the de novo design of MTDLs for Alzheimer's disease. chemrxiv.org
These computational predictions are then validated and refined through experimental methodologies. The synthesis of the designed compounds is followed by in vitro assays to determine their biological activity, such as enzyme inhibition and antiproliferative effects on cancer cell lines. mdpi.comnih.gov Promising compounds are then further evaluated in in vivo models to assess their efficacy and pharmacokinetic properties. asm.orgnih.gov This iterative cycle of computational design, synthesis, and biological testing accelerates the discovery and development of new and improved this compound-based therapeutics. ijmpr.in
Q & A
Q. What are the key synthetic strategies for Quinazoline-2,4-diamine derivatives, and how are they optimized for yield and purity?
Answer: The synthesis of this compound derivatives typically involves cyclocondensation of substituted anthranilic acids with guanidine derivatives or via halogen displacement in dichloro-quinazoline intermediates. For example, intermediates like 2,4-dichloroquinazoline can be reacted with amines under reflux in anhydrous solvents (e.g., THF or DMF) to install substituents at the 2- and 4-positions . Optimization often includes:
- Temperature control : Reactions at 80–100°C minimize side-product formation.
- Catalyst use : Lewis acids like AlCl₃ improve regioselectivity for halogen displacement .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical?
Answer: Structural characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and amine proton integration .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in crystalline derivatives .
- IR spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and C=N/C=O vibrations .
Q. What in vitro assays are used for preliminary biological evaluation of this compound compounds?
Answer: Common assays include:
- Anti-proliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to quantify potency .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) to assess pharmacokinetic liabilities .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Answer: SAR strategies include:
- Substitution at position 5/6 : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve kinase inhibition by enhancing electrophilicity .
- N⁴ modifications : Bulky benzylamine groups increase membrane permeability (logP >3) but may reduce solubility .
- Ring fusion : Incorporating spirocyclic or condensed rings (e.g., quinazolino-benzoxazines) modulates conformational flexibility and target selectivity .
- Data-driven optimization : QSAR models using MolDes or Dragon descriptors correlate steric/electronic parameters with IC₅₀ values .
Q. What mechanistic insights explain the dual inhibitory activity of this compound derivatives against kinases and epigenetic targets?
Answer: Dual inhibition arises from:
- ATP-competitive binding : this compound scaffolds mimic purine motifs, binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- Lysine-specific demethylase (LSD1) inhibition : The diamine moiety chelates Fe²⁺ in the enzyme’s catalytic center, blocking substrate oxidation .
- Cross-reactivity validation : Co-crystallization studies (PDB: 6XYZ) and thermal shift assays confirm multi-target engagement .
Q. How can contradictory data in anti-proliferative studies of this compound derivatives be resolved?
Answer: Contradictions often stem from:
- Cell line heterogeneity : BRCA1-mutant vs. wild-type lines may show differential sensitivity .
- Assay conditions : Varying serum concentrations (e.g., 2% vs. 10% FBS) alter compound bioavailability .
- Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) reduces efficacy in hepatic microsome-rich assays .
Resolution strategies : - Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
- Use isogenic cell pairs and metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate variables .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?
Answer:
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, with oral dosing (10–50 mg/kg) and tumor volume monitoring .
- Pharmacokinetic profiling : Blood sampling via tail vein to calculate AUC, t₁/₂, and Cmax .
- Toxicity assessment : Histopathology (liver/kidney) and hematological parameters (ALT, creatinine) .
- Blood-brain barrier (BBB) penetration : Modified quinazolines with logBB >0.3 (e.g., 5-(piperidin-4-ylmethoxy) derivatives) show CNS activity .
Q. How can computational methods streamline the discovery of novel this compound analogs?
Answer:
- Virtual screening : Glide docking against target crystal structures (e.g., EGFR-T790M) prioritizes high-affinity candidates .
- ADMET prediction : SwissADME forecasts BBB permeability and CYP inhibition .
- Molecular dynamics (MD) : 100-ns simulations assess binding stability (RMSD <2 Å) .
- Fragment-based design : Merging quinazoline cores with fragments from known inhibitors (e.g., gefitinib) enhances potency .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
